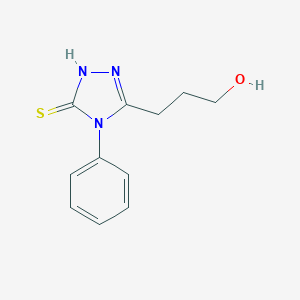

3-(5-Mercapto-4-fenil-4H-1,2,4-triazol-3-YL)propan-1-OL

Descripción general

Descripción

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL is a compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Aplicaciones Científicas De Investigación

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL has a wide range of scientific research applications:

Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development

Medicine: It has shown promise in the development of anti-inflammatory, analgesic, and anticancer agents

Industry: The compound is used in the synthesis of dyes, pesticides, and other industrial chemicals.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

Based on the structural similarity to other triazole derivatives, it can be hypothesized that it may interact with its targets through the formation of covalent bonds, given the presence of the mercapto group .

Result of Action

Similar compounds have been shown to exhibit antifungal and cytotoxic effects .

Análisis Bioquímico

Biochemical Properties

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The mercapto group in the compound allows it to form strong bonds with metal ions, which can be crucial in enzyme catalysis. For instance, it has been observed to interact with metalloproteins, where it can act as a ligand, stabilizing the metal center and facilitating enzymatic reactions. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with aromatic amino acids in proteins, further influencing the biochemical properties of the compound .

Cellular Effects

The effects of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways involved in cell growth, differentiation, and apoptosis. Furthermore, 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL has been reported to impact gene expression by interacting with transcription factors and influencing their binding to DNA .

Molecular Mechanism

At the molecular level, 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, the triazole ring can interact with nucleic acids, potentially affecting gene expression by altering the structure of DNA or RNA. These interactions can result in changes in the activity of enzymes involved in DNA replication, transcription, and translation .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to oxidative conditions can lead to the formation of disulfide bonds, affecting its activity. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at intermediate doses, while adverse effects become prominent at higher concentrations .

Metabolic Pathways

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. Additionally, it can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments.

Subcellular Localization

The subcellular localization of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can facilitate its accumulation in mitochondria, influencing mitochondrial function and energy metabolism .

Métodos De Preparación

The synthesis of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of substituted aromatic acids with hydrazine hydrate in ethanol, followed by further reactions to introduce the mercapto and phenyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Análisis De Reacciones Químicas

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives

Comparación Con Compuestos Similares

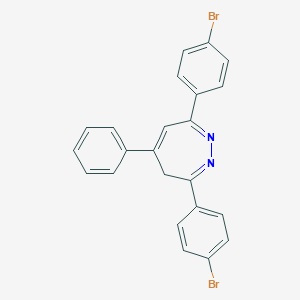

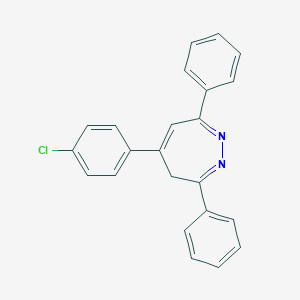

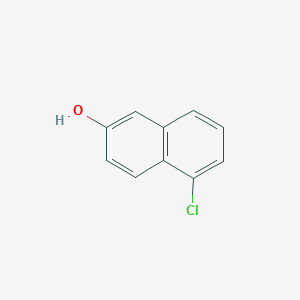

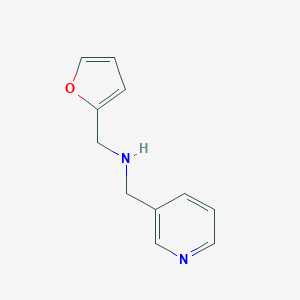

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL can be compared with other similar compounds such as:

- 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol

- 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol

- 5-mercapto-4H-1,2,4-triazol-3-ol These compounds share the triazole ring structure but differ in their substituents, leading to variations in their chemical properties and biological activities . The uniqueness of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL lies in its specific combination of the mercapto and phenyl groups, which contribute to its distinct biological activities and potential applications .

Propiedades

IUPAC Name |

3-(3-hydroxypropyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c15-8-4-7-10-12-13-11(16)14(10)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQYJFFFOCXEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365324 | |

| Record name | 3-(5-MERCAPTO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83503-21-3 | |

| Record name | 3-(5-MERCAPTO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)

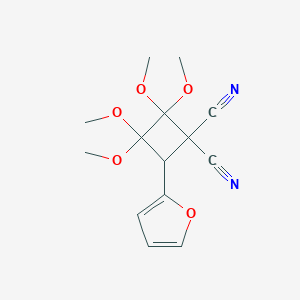

![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)

![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)

![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)